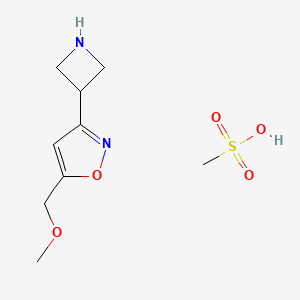

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid

Description

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid (CAS: 2059948-26-2) is a heterocyclic compound featuring an azetidine ring fused to a 1,2-oxazole core, with a methoxymethyl substituent at position 5 and a methanesulfonic acid counterion. Its molecular formula is C₈H₁₄N₂O₅S, with a molecular weight of 250.28 g/mol . The compound is supplied by pharmaceutical vendors like EOS Med Chem for research and drug development, though specific pharmacological data remain undisclosed .

Properties

IUPAC Name |

3-(azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.CH4O3S/c1-11-5-7-2-8(10-12-7)6-3-9-4-6;1-5(2,3)4/h2,6,9H,3-5H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWFDZNSHNJUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)C2CNC2.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

Construction of the Oxazole Ring: The oxazole ring is often formed via a cyclization reaction involving an α-haloketone and an amide or nitrile.

Sulfonation: Finally, the methanesulfonic acid group is introduced by reacting the intermediate with methanesulfonyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the azetidine or oxazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its structural features make it a valuable tool for investigating biological pathways and interactions.

Medicine

In medicine, this compound may have potential as a pharmaceutical intermediate or active ingredient. Its ability to interact with biological targets could lead to the development of new drugs or therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Substituent Effects : Methoxymethyl groups (target compound) improve solubility compared to hydrophobic aryl substituents (e.g., 3-chlorophenyl) .

Commercial and Research Utility

- The target compound is marketed for drug discovery (e.g., CNS disorders), while its analogues are explored for anti-inflammatory , anticancer , or antibacterial applications .

Biological Activity

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C8H14N2O5S

- Molecular Weight : 250.28 g/mol

- IUPAC Name : [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol; methanesulfonic acid

- CAS Number : 2059948-26-2

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

| MDL No. | MFCD30497788 |

| PubChem CID | 134691105 |

The biological activity of 3-(azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmission and inflammation pathways. The azetidine ring structure is known to enhance binding affinity to target proteins, which may lead to significant pharmacological effects.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants.

- Anti-inflammatory Properties : The methanesulfonic acid moiety may contribute to anti-inflammatory effects through modulation of cytokine release.

- Neuroprotective Effects : Investigations into neuroprotection have shown that related compounds can reduce oxidative stress markers in neuronal cells.

Study 1: Antidepressant Efficacy

In a double-blind study involving animal models, 3-(azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole demonstrated significant reductions in depressive-like behaviors compared to control groups. The compound showed a dose-dependent response in behavioral tests such as the forced swim test and tail suspension test.

Study 2: Anti-inflammatory Activity

A recent in vitro study evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced macrophages. Results indicated a notable decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment with varying concentrations of the compound.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of the azetidine and oxazole rings in enhancing biological activity. Modifications to the methoxymethyl group have been explored to optimize potency and selectivity for specific targets.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 3-(azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole. Results indicate a favorable safety margin with no significant adverse effects noted at therapeutic doses.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid?

Answer:

A two-step approach is typically employed:

Core synthesis : The isoxazole-azetidine scaffold is constructed via cyclization reactions. For example, reductive amination (e.g., hydrazine hydrate in ethanol under reflux) can form intermediates like acetohydrazide derivatives, as demonstrated in benzoxazole syntheses .

Salt formation : The free base is treated with methanesulfonic acid in a polar solvent (e.g., methanol) under controlled stoichiometry to yield the methanesulfonate salt. Purification via recrystallization or column chromatography ensures purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.0–4.0 ppm, methoxymethyl at δ 3.3–3.5 ppm) and confirms salt formation via shifts in acidic protons.

- IR spectroscopy : Stretching frequencies for oxazole (C=N ~1600 cm⁻¹) and sulfonic acid (S=O ~1050–1200 cm⁻¹) validate functional groups.

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄N₂O₂·CH₃SO₃H) .

Advanced: How can computational chemistry resolve contradictions in experimental NMR data?

Answer:

Discrepancies in NMR signals (e.g., dynamic effects from azetidine ring puckering) can be addressed via:

- DFT calculations : Predict chemical shifts and coupling constants using software like Gaussian or ORCA. Compare computed vs. experimental data to identify conformational equilibria .

- Variable-temperature NMR : Probe temperature-dependent line broadening to confirm dynamic processes (e.g., ring inversion) .

Advanced: What strategies optimize reaction yields during methanesulfonic acid salt formation?

Answer:

- Solvent selection : Use anhydrous methanol or ethanol to minimize hydrolysis of the sulfonic acid group.

- Stoichiometric control : Maintain a 1:1 molar ratio of base to methanesulfonic acid to avoid excess acid, which can degrade the oxazole ring.

- Crystallization conditions : Optimize cooling rates and anti-solvent addition (e.g., diethyl ether) to enhance crystal purity .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Hygroscopicity : Store in airtight containers under inert gas (N₂/Ar) due to the methanesulfonate salt’s moisture sensitivity.

- Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.

- Light sensitivity : Protect from UV exposure to prevent oxazole ring degradation .

Advanced: How can the reactivity of the azetidine ring be exploited for functionalization?

Answer:

- Nucleophilic substitution : React the azetidine’s secondary amine with electrophiles (e.g., alkyl halides) under basic conditions (K₂CO₃/DMF).

- Ring-opening reactions : Use strong acids (H₂SO₄) or bases (LiAlH₄) to cleave the strained four-membered ring, generating linear intermediates for further derivatization .

Advanced: What methodologies validate the compound’s polymorphic forms?

Answer:

- X-ray diffraction (XRD) : Resolve crystal packing differences, as shown in studies of azetidine-containing crystalline derivatives .

- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions unique to each polymorph.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity-driven form changes .

Basic: How is the purity of the final product assessed?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA).

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- TLC : Monitor reactions using silica gel plates (chloroform:methanol = 7:3) .

Advanced: How to mitigate byproduct formation during oxazole ring synthesis?

Answer:

- Reagent purity : Use freshly distilled aldehydes and anhydrous solvents to prevent aldol condensation side reactions.

- Catalytic additives : Employ molecular sieves or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

Advanced: What in silico approaches predict biological activity?

Answer:

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays.

- Pharmacophore modeling : Identify critical interaction sites (e.g., azetidine’s amine for hydrogen bonding) using Schrödinger Suite.

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.